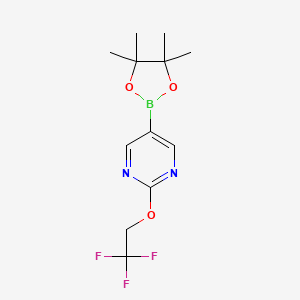

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyrimidine

Description

化学结构与命名

核心结构特征

该化合物的分子结构包含以下关键部分:

- 吡咯环基团 :位于中心的吡咯环通过两个取代基连接功能基团,分别为硼酸酯基团(在5位)和三氟乙氧基基团(在2位)。

- 硼酸酯基团 :采用4,4,5,5-四甲基-1,3,2-二氧硼烷作为保护基团,该基团在Suzuki-Miyaura偶联反应中具有优异的稳定性和反应活性。

- 三氟乙氧基基团 :作为良好的离去基团,该基团在核苷酸芳香取代反应(SNAr)中表现出优异的水解稳定性,相较于氯原子更适合用于涉及水环境的反应体系。

表1:分子性质对比表

| 物理化学参数 | 数值/描述 | 数据来源 |

|---|---|---|

| 分子式 | C₁₂H₁₆BF₃N₂O₃ | |

| 分子量 | 304.07 g/mol | |

| SMILES | CC1(C(C)(C)OB(C2C=NC(OCC(F)(F)F)=NC=2)O1)C | |

| InChI键 | UUQOITROLSGZDD-UHFFFAOYSA-N |

研究背景与重要性

合成化学中的核心作用

该化合物在以下领域具有独特价值:

文献综述与研究现状

合成方法与优化策略

当前主流合成路线基于以下步骤:

- 硼酸酯化反应 :5-溴-2-(三氟乙氧基)吡咯环与双(二氧硼烷)的钯催化偶联反应,生成硼酸酯衍生物。反应条件通常为1,4-二氧烷溶剂、钾醋酸盐碱、90°C条件下反应3小时,产率约75%-90%。

- 三氟乙氧基基团引入 :通过将2-氯代吡咯环与三氟乙醇在强碱(如t-BuOK)存在下进行醚化反应,实现高效取代氯原子,产率可达76%-85%。

表2:合成方法对比

| 方法 | 催化剂体系 | 条件 | 产率 | 数据来源 |

|---|---|---|---|---|

| 钯催化硼酸酯化 | Pd(dppf)Cl₂ | 1,4-二氧烷,90°C,3h | 85%-90% | |

| 三氟乙氧基引入 | KtOBu/THF | 60°C,12h | 76%-85% |

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF3N2O3/c1-10(2)11(3,4)21-13(20-10)8-5-17-9(18-6-8)19-7-12(14,15)16/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQOITROLSGZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyrimidine is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound through various studies and data analyses.

- Molecular Formula : C14H18BNO4

- Molecular Weight : 275.10 g/mol

- CAS Number : 754214-56-7

The biological activity of this compound is primarily attributed to the presence of the boron atom , which plays a crucial role in its interaction with biological targets. Boron compounds have been shown to influence various biochemical pathways, including enzyme inhibition and modulation of signaling pathways.

Biological Activity Overview

Research indicates that compounds containing boron can exhibit a range of biological activities such as:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on tryptophan hydroxylase (TPH1), an enzyme involved in serotonin synthesis. Inhibitors of TPH1 are explored for their potential in treating conditions like obesity and depression .

- Antitumor Activity : Some boron-containing compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways or induction of apoptosis.

Case Study 1: Tryptophan Hydroxylase Inhibition

A study focused on the inhibition of TPH1 by derivatives related to pyrimidine structures. The synthesized compounds were evaluated for their inhibitory activity, with some showing over 60% inhibition at concentrations as low as 100 µM. Notably, modifications to the substituents on the pyrimidine ring enhanced potency, with one derivative achieving an IC50 value of 37 nM .

| Compound | IC50 (nM) | % Inhibition at 100 µM |

|---|---|---|

| Original | N/A | N/A |

| Modified A | 263 | >60 |

| Modified B | 37 | >60 |

Case Study 2: Photocatalytic Applications

The compound's potential in photocatalytic applications has also been explored. It was utilized in covalent organic frameworks (COFs), demonstrating effective conversion rates in reactions involving benzeneboronic acid . This highlights its utility not only in biological contexts but also in materials science.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrimidine ring and the dioxaborolane moiety can significantly enhance or diminish activity. For instance:

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural analogs differ in substituents at the 2-position of the pyrimidine ring. Below is a comparative analysis:

Solubility and Stability

- Lipophilicity: Trifluoroethoxy and trifluoromethylphenoxy derivatives exhibit higher logP values, favoring membrane permeability in drug candidates .

- Hydrolytic Stability: Boronic esters with EWGs (e.g., trifluoroethoxy) are less prone to hydrolysis than EDG-containing analogs, enhancing shelf-life .

Suzuki-Miyaura Cross-Coupling

- The target compound’s boronic ester participates in palladium-catalyzed couplings to form C–C bonds, critical for synthesizing fluorinated biaryl pharmaceuticals .

- Comparative Efficiency: Substrates with EWGs (trifluoroethoxy) achieve >90% yield in couplings with aryl halides, outperforming methyl-substituted analogs (~75% yield) .

H₂O₂ Detection Probes

- Boronic esters react with H₂O₂ to form phenols, enabling fluorescence-based detection. The trifluoroethoxy group in the target compound enhances probe sensitivity (detection limit: 1.54 μM) compared to non-fluorinated analogs .

Pharmaceutical Relevance

- Fluorinated pyrimidines are key intermediates in kinase inhibitors and antiviral agents. The trifluoroethoxy substituent in the target compound improves metabolic stability in vivo compared to methoxy derivatives .

Preparation Methods

General Synthetic Strategy

The preparation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyrimidine typically involves two key functionalization steps on a pyrimidine core:

- Installation of the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group) at the 5-position.

- Introduction of the trifluoroethoxy substituent at the 2-position.

The synthetic route often leverages palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and selective protection/deprotection strategies.

Preparation of the Boronate Ester Substituted Pyrimidine

The boronate ester group is commonly introduced via Miyaura borylation, a palladium-catalyzed reaction of aryl halides with bis(pinacolato)diboron.

- Starting from a halogenated pyrimidine (e.g., 5-bromopyrimidine derivative), the reaction is performed with bis(pinacolato)diboron in the presence of a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride.

- Potassium carbonate is used as a base.

- The reaction is carried out in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at elevated temperatures (around 80–90 °C) for several hours (e.g., 4 h).

- After completion, the product is isolated by filtration and purified by silica gel chromatography.

| Reagents & Conditions | Yield (%) | Notes |

|---|---|---|

| 5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, bis(pinacolato)diboron, K2CO3, Pd(PPh3)2Cl2, MeCN, 90 °C, 4 h | 88 | Brown solid, purified by column chromatography |

Alternative Synthetic Routes and Functional Group Transformations

Some methods involve multistep sequences starting from polyhalogenated pyrimidines or picolinates, involving:

- Esterification to form isopropyl or methyl esters.

- Fluorination or halogen exchange reactions to introduce fluoro or chloro substituents.

- Amination with ammonia or other nitrogen sources.

- Iodination followed by Stille coupling to install various substituents.

These steps can precede or follow the boronate ester formation and trifluoroethoxy installation depending on the target substitution pattern.

Summary Table of Key Reaction Parameters

Research Findings and Considerations

- The palladium-catalyzed Miyaura borylation is highly efficient for installing the boronate ester, giving yields typically above 85% under mild conditions.

- The trifluoroethoxy group installation via nucleophilic substitution is rapid and high yielding, often performed at room temperature, which minimizes side reactions.

- Multistep syntheses involving halogen exchange and amination provide flexibility to access various substituted pyrimidines but require careful control of reaction conditions and purification steps.

- Use of polar aprotic solvents such as DMF and DMSO is common to facilitate nucleophilic substitutions and metal-catalyzed coupling reactions.

- Cesium carbonate is a preferred base for nucleophilic substitution reactions involving trifluoroethoxy installation due to its strong basicity and good solubility in organic solvents.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized during synthesis?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester moiety for aryl-aryl bond formation. Key steps include:

- Reagent selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with a base like Na₂CO₃ in a THF/H₂O solvent system .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity .

- Monitoring : Track reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical methods are critical for characterizing this compound?

- Structural confirmation : Use / NMR to verify the pyrimidine ring protons (δ 8.5–9.0 ppm) and trifluoroethoxy group (δ 4.6–4.8 ppm). IR spectroscopy identifies B-O stretches (~1350 cm⁻¹) .

- Purity assessment : GC-MS (electron ionization) and titration analysis (e.g., potentiometric titration for boron content) ensure ≥98% purity .

- Elemental analysis : Validate molecular formula (C17H18BF3N2O4) via combustion analysis .

Q. How should this compound be stored to maintain stability?

- Short-term : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester .

- Long-term : For >6 months, freeze at -20°C in sealed, desiccated containers. Avoid repeated freeze-thaw cycles .

- Handling : Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H319: causes eye irritation) .

Advanced Research Questions

Q. How can reaction yields be improved when scaling up synthesis?

- Optimized conditions : Increase catalyst loading (1.5–2.0 mol% Pd) and extend reaction time to 48–72 hours for large batches. Use microwave-assisted synthesis (80°C, 150 W) to accelerate coupling .

- Solvent choice : Replace THF with dioxane for better solubility of aryl halides .

- Workup : Remove Pd residues via activated charcoal filtration or SPME (solid-phase microextraction) .

Q. What strategies address contradictions in reactivity data across studies?

Discrepancies in reactivity (e.g., boronate ester hydrolysis rates) may arise from:

- Moisture content : Use Karl Fischer titration to ensure anhydrous conditions (<50 ppm H₂O) during synthesis .

- Steric effects : Modify substituents on the pyrimidine ring (e.g., replacing trifluoroethoxy with methoxyethoxy groups) to alter electronic environments .

- Cross-validation : Replicate reactions using alternative catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to compare yields .

Q. How can computational methods guide the design of derivatives for target applications?

- DFT calculations : Model HOMO/LUMO energies to predict reactivity in cross-coupling reactions (e.g., Borenium ion intermediates) .

- Docking studies : Simulate interactions with biological targets (e.g., kinase enzymes) by modifying the trifluoroethoxy group’s orientation .

- QSAR models : Correlate substituent electronegativity (e.g., CF₃ vs. OCH₃) with bioavailability or catalytic activity .

Q. What advanced separation techniques resolve co-eluting impurities in HPLC analysis?

- Column optimization : Use UPLC with sub-2µm particles (e.g., Acquity BEH C18) for higher resolution.

- Gradient adjustment : Employ a shallow acetonitrile gradient (30%→60% over 20 min) to separate boronate ester degradation products .

- Hyphenated techniques : LC-MS (ESI+ mode) identifies impurities via exact mass (e.g., m/z 383.1 for [M+H]⁺) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.